molecular formula C9H16N2O2 B12652371 1-Hexylimidazolidine-2,4-dione CAS No. 85391-25-9

1-Hexylimidazolidine-2,4-dione

Katalognummer: B12652371
CAS-Nummer: 85391-25-9
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: HFSWPCFMUVLFTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H16N2O2. It is characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazole aldehydes with hexylamine in the presence of ethanol as a solvent. The reaction typically proceeds under mild conditions, yielding the desired product in good purity and reasonable yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and improve yields. The final product is usually purified through crystallization or distillation techniques to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different chemical and physical properties depending on the substituents introduced .

Vergleich Mit ähnlichen Verbindungen

1-Hexylimidazolidine-2,4-dione can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives:

    Thiazolidine-2,4-dione: These compounds share a similar core structure but contain a sulfur atom instead of a nitrogen atom. .

    Imidazolidine-2,4-dione: This compound is structurally similar but lacks the hexyl substituent. .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

85391-25-9

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

1-hexylimidazolidine-2,4-dione

InChI

InChI=1S/C9H16N2O2/c1-2-3-4-5-6-11-7-8(12)10-9(11)13/h2-7H2,1H3,(H,10,12,13)

InChI-Schlüssel

HFSWPCFMUVLFTM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN1CC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.